SEA0400

Descripción

Structure

3D Structure

Propiedades

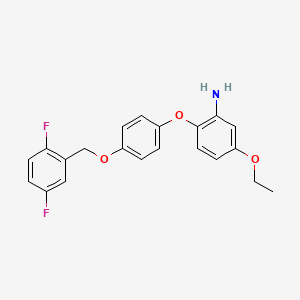

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBLPUJDOWYDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349269 |

Source

|

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223104-29-8 |

Source

|

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Allosteric Mechanism of SEA0400 on the Sodium-Calcium Exchanger 1 (NCX1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which SEA0400, a potent and selective inhibitor, modulates the function of the Sodium-Calcium Exchanger 1 (NCX1). Drawing upon recent structural and functional studies, this document elucidates the binding site, the allosteric nature of inhibition, and the critical interplay with the exchanger's intrinsic regulatory processes.

Core Mechanism of Action: Stabilization of an Inward-Facing, Inactivated State

This compound exerts its inhibitory effect on NCX1 not by directly occluding the ion transport pathway, but through an allosteric mechanism. The binding of this compound to a specific pocket within the transmembrane (TM) domain stabilizes the exchanger in an inward-facing, inactivated conformation.[1][2][3][4] This conformational trapping prevents the structural rearrangements required for the transport of Na+ and Ca+ ions across the cell membrane.[1][3][4][5]

Cryo-electron microscopy (cryo-EM) studies have been pivotal in revealing the structural basis of this inhibition. These studies show that this compound binds to a pocket enclosed by the internal halves of transmembrane helices 2 (TM2), 4, 5, and 8.[1][2][4] This binding site is distinct from the ion-coordinating residues involved in transport.[6][7] The presence of the this compound molecule physically hinders the bending and sliding motions of TM2ab and other helices that are essential for the transition of the exchanger to an outward-facing state.[1][2][3][4]

A crucial aspect of this compound's mechanism is its strong connection to the Na+-dependent inactivation of NCX1.[1][2][8] The inhibitor is significantly more effective when the exchanger is in this inactivated state and has reduced efficacy in mutants that lack Na+-dependent inactivation.[1][2][8] Essentially, this compound facilitates and stabilizes this naturally occurring inactive state of the protein.[1][2][3][4]

Furthermore, the exchanger-inhibitory peptide (XIP) region plays a cooperative role in the inhibitory action of this compound. The binding of this compound and the interaction of the XIP region with the transmembrane domain are mutually stabilizing, effectively sealing the drug-binding pocket from the cytosol and enhancing the inhibitory effect.[1][2][5][6][7][9] Some evidence also suggests that this compound preferentially inhibits the reverse mode of NCX1, which is responsible for Ca2+ uptake.[6][7][9][10]

Quantitative Analysis of this compound Inhibition

The potency of this compound as an NCX1 inhibitor has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for its target.

| Cell Type/Preparation | Experimental Condition | IC50 (nM) | Reference |

| Rat Astrocytes | - | 5 | |

| Rat Microglia | - | 8.3 | |

| Cultured Neurons | - | 33 | |

| Canine Cardiac Sarcolemmal Vesicles | - | 90 | |

| Rat Cardiomyocytes | - | 92 | |

| Cortical Neurons | NMDAR currents | 27 | [11][12] |

Visualizing the Mechanism and Experimental Approaches

To further clarify the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Allosteric inhibition of NCX1 by this compound.

Caption: Workflow for electrophysiological recording of NCX1 currents.

Caption: Workflow for calcium imaging experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action on NCX1.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the electrogenic current produced by NCX1 and to quantify the inhibitory effect of this compound.

1. Cell Preparation:

- Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion.[13]

- Store the isolated cells in a Ca2+-free solution prior to recording.[13]

2. Solutions:

- Internal Solution (Pipette): Formulate a solution to mimic the intracellular ionic environment, typically containing a high concentration of a non-transported cation like Cs+ to block K+ channels, and a specific free Ca2+ concentration buffered with EGTA.

- External Solution (Bath): Prepare a physiological saline solution. The NCX1 current can be elicited by rapidly switching between Na+-containing and Na+-free (e.g., replaced with Li+ or N-methyl-D-glucamine) external solutions.

3. Electrophysiological Recording:

- Establish a whole-cell patch-clamp configuration on a single myocyte.[13]

- Clamp the membrane potential at a holding potential, for example, -40 mV.[13]

- Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV) to measure both forward and reverse modes of the NCX current.[13]

- Record the baseline current generated by the rapid switch of external solutions.

4. Inhibition Assay:

- Perfuse the cell with the external solution containing the desired concentration of this compound.[13]

- After the drug effect has reached a steady state, record the NCX currents again using the same protocol.

- To define the specific NCX current, a non-specific NCX blocker like NiCl2 (e.g., 10 mM) can be applied at the end of the experiment.[13]

Protocol 2: Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of NCX1 in complex with this compound.

1. Protein Expression and Purification:

- Express the human NCX1.3 construct in a suitable system, such as HEK293T cells.[10]

- During purification, include this compound to enhance the stability and conformational homogeneity of the protein.[10]

2. Grid Preparation and Data Collection:

- Apply the purified NCX1-SEA0400 complex to cryo-EM grids and plunge-freeze in liquid ethane.

- Collect a large dataset of movie stacks using a high-end transmission electron microscope.[10]

3. Image Processing and 3D Reconstruction:

- Perform motion correction and contrast transfer function (CTF) estimation on the collected movies.

- Pick individual particles and perform 2D classification to select for high-quality particles.[10]

- Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the NCX1-SEA0400 complex.[10]

Protocol 3: Calcium Imaging with Fura-2

Objective: To monitor changes in intracellular Ca2+ concentration in response to NCX1 activity and its inhibition by this compound.

1. Cell Preparation and Dye Loading:

- Culture cells expressing NCX1 (e.g., HEK293T cells).[6]

- Load the cells with the ratiometric calcium indicator Fura-2 by incubating them with Fura-2 acetoxymethyl (AM) ester.

2. Fluorescence Microscopy:

- Place the dye-loaded cells in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.[6]

- Excite the cells alternately with light at ~340 nm and ~380 nm and record the fluorescence emission at ~510 nm.

3. Experimental Procedure:

- Induce NCX1-mediated Ca2+ influx (reverse mode) by switching from a Na+-containing extracellular solution to a Na+-free solution in the presence of extracellular Ca2+.[6]

- Record the resulting change in the Fura-2 fluorescence ratio, which reflects the increase in intracellular Ca2+.

- After establishing a baseline response, apply this compound and repeat the solution switch to measure the extent of inhibition on Ca2+ influx.[6]

4. Data Analysis:

- Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

- The change in this ratio is proportional to the change in intracellular Ca2+ concentration. The inhibitory effect of this compound is quantified by comparing the change in the Fura-2 ratio in the absence and presence of the compound.[6]

References

- 1. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 | eLife [elifesciences.org]

- 2. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 [elifesciences.org]

- 3. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. Structural insight into the allosteric inhibition of human sodium-calcium exchanger NCX1 by XIP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on mutant NCX1.1 Na+-Ca2+ exchangers with altered ionic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. embopress.org [embopress.org]

- 11. Frontiers | Selective inhibitor of sodium-calcium exchanger, this compound, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants [frontiersin.org]

- 12. Selective inhibitor of sodium-calcium exchanger, this compound, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Discovery and Synthesis of SEA0400: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEA0400, chemically known as 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a potent and selective inhibitor of the Na+-Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis.[1][2][3] Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathological roles of NCX, particularly in conditions such as myocardial and cerebral ischemia-reperfusion injuries.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound.

Discovery and Pharmacological Profile

This compound was identified as a highly potent and selective NCX inhibitor through the screening of a chemical library.[5] It exhibits significantly greater potency compared to earlier NCX inhibitors like KB-R7943.[2][3] The primary target of this compound is the NCX protein, an antiporter that facilitates the exchange of sodium and calcium ions across the plasma membrane.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the transmembrane domain of the NCX protein.[6] This binding stabilizes the exchanger in an inward-facing conformation, which in turn promotes the Na+-dependent inactivation of the transporter.[7][8][9] By locking the exchanger in this state, this compound effectively blocks the conformational changes required for ion translocation, thus inhibiting both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX activity.[7][8]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified across various cell types, demonstrating its high affinity for the NCX exchanger. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range.

| Cell Type | IC50 (nM) | Reference |

| Cultured Rat Neurons | 33 | [1] |

| Cultured Rat Astrocytes | 5.0 | [1] |

| Cultured Rat Microglia | 8.3 | [1] |

| Canine Cardiac Sarcolemmal Vesicles | 90 | [10] |

| Rat Cardiomyocytes | 92 | [10] |

Synthesis of this compound

The chemical synthesis of this compound (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) can be achieved through a multi-step process involving key chemical reactions. A plausible synthetic route is outlined below, based on established organic chemistry principles and information from related patents.

Proposed Synthetic Pathway

A potential synthetic pathway for this compound involves two primary steps: a Williamson ether synthesis to form the diaryl ether linkage, followed by the introduction of the 2,5-difluorobenzyl group.

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-[4-(2,5-Difluorobenzyloxy)phenoxy]-5-ethoxyaniline

This step involves a Williamson ether synthesis reaction.

-

Reactants: 5-ethoxy-2-(4-hydroxyphenoxy)aniline and 2,5-difluorobenzyl bromide.

-

Reagents: Potassium tert-butoxide or another suitable base.

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-ethoxy-2-(4-hydroxyphenoxy)aniline in DMF.

-

Add potassium tert-butoxide to the solution and stir.

-

Add 2,5-difluorobenzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-[4-(2,5-difluorobenzyloxy)phenoxy]-5-ethoxyaniline.[9]

-

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the activity of this compound.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium in response to this compound.

Caption: Workflow for measuring intracellular calcium.

-

Materials:

-

Cells of interest (e.g., cultured neurons, cardiomyocytes)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution (in DMSO)

-

Fluorescence microplate reader or microscope with dual-excitation capabilities

-

-

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy) and grow to the desired confluency.

-

Fura-2 AM Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

-

Wash: After incubation, wash the cells with HBSS to remove extracellular dye.

-

Measurement:

-

Acquire baseline fluorescence by alternating excitation wavelengths between ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2) and measuring emission at ~510 nm.

-

Add this compound at the desired concentration to the cells.

-

Continuously record the fluorescence ratio (340/380) to monitor changes in [Ca2+]i.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Measurement of NCX Current using Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of this compound on NCX currents.

Caption: Workflow for patch-clamp electrophysiology.

-

Materials:

-

Isolated single cells (e.g., ventricular myocytes)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Intracellular (pipette) and extracellular (bath) solutions formulated to isolate NCX currents

-

This compound stock solution

-

-

Procedure:

-

Pipette Preparation: Pull micropipettes from borosilicate glass and fill with the intracellular solution.

-

Whole-Cell Configuration:

-

Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage Clamp and Current Measurement:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a voltage protocol (e.g., ramp or step) to elicit NCX currents.

-

Record the baseline membrane currents.

-

-

Application of this compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Record Inhibited Current: Continue to record the membrane currents to measure the extent of inhibition by this compound.

-

Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of the NCX current by this compound.

-

Signaling Pathway and Logical Relationships

This compound's inhibition of the Na+-Ca2+ exchanger has downstream effects on cellular signaling pathways that are dependent on calcium homeostasis.

References

- 1. synarchive.com [synarchive.com]

- 2. This compound, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 9. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

SEA0400 Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEA0400, chemical name 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2][3][4][5][6] Its ability to modulate intracellular calcium levels by inhibiting NCX has made it a valuable pharmacological tool and a promising therapeutic candidate for conditions associated with calcium dysregulation, such as ischemia-reperfusion injury.[1][2][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the structural determinants of its activity. While extensive SAR data on a wide range of analogs is not publicly available, this guide consolidates the current understanding of how the molecular features of this compound contribute to its potent inhibitory effect on the NCX1 isoform.

Introduction to this compound and the Na+/Ca2+ Exchanger (NCX)

The Na+/Ca2+ exchanger is a critical transmembrane protein responsible for maintaining calcium homeostasis in various cell types, including cardiomyocytes, neurons, and renal tubular cells.[2] It operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter. Under pathological conditions such as ischemia, the reverse mode of NCX can become dominant, leading to a detrimental calcium overload.[2]

This compound is a benzyloxyphenyl derivative that has demonstrated high potency and selectivity for inhibiting the NCX, particularly the NCX1 isoform.[4][7] It is significantly more potent than earlier NCX inhibitors like KB-R7943.[1] This high selectivity makes this compound an invaluable tool for studying the physiological and pathological roles of NCX.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various cellular and subcellular preparations. The half-maximal inhibitory concentration (IC50) values highlight its potent activity, which can vary depending on the cell type and experimental conditions.

| Preparation Type | Target | IC50 (nM) | Reference |

| Cultured Rat Neurons | NCX | 33 | [1] |

| Cultured Rat Astrocytes | NCX | 5.0 | [1] |

| Cultured Rat Microglia | NCX | 8.3 | [1] |

| Guinea-pig Ventricular Myocytes (inward NCX current) | NCX | 40 | [4] |

| Guinea-pig Ventricular Myocytes (outward NCX current) | NCX | 32 | [4] |

| Mouse Ventricular Myocytes (inward NCX current) | NCX | 31 | |

| Mouse Ventricular Myocytes (outward NCX current) | NCX | 28 | |

| NCX1-transfected Fibroblasts (45Ca2+ uptake) | NCX1 | ~30 | [4] |

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific pocket within the transmembrane domain of the NCX protein. Cryo-electron microscopy studies have revealed that this compound stabilizes the exchanger in an inward-facing conformation. This conformational trapping prevents the transporter from cycling and exchanging Na+ and Ca+ ions. The binding of this compound is allosteric, meaning it binds to a site distinct from the ion-binding sites.

The inhibitory action of this compound is also linked to the Na+-dependent inactivation of the exchanger. Its potency is enhanced under conditions that favor this inactivated state.

Mechanism of this compound Inhibition of the Na+/Ca2+ Exchanger.

Structural Determinants of Activity

While a comprehensive SAR of numerous this compound analogs is not available in the literature, site-directed mutagenesis studies on NCX1 have identified key amino acid residues that are crucial for the binding and inhibitory action of this compound. This provides valuable insight into the pharmacophore of this compound.

-

Phenylalanine at position 213 (Phe-213): Mutations at this residue have been shown to significantly reduce the sensitivity of NCX1 to this compound. This suggests a direct interaction between this residue and the inhibitor.[4]

-

Glycine at position 833 (Gly-833): Mutation of this glycine to cysteine also markedly diminishes the inhibitory effect of this compound.[4]

These findings indicate that the binding pocket for this compound is formed by residues from different transmembrane segments of the NCX protein, and that specific hydrophobic and steric interactions are critical for high-affinity binding.

Key Residues in NCX1 for this compound Interaction.

Experimental Protocols

Measurement of NCX Current using Whole-Cell Patch-Clamp

This technique allows for the direct measurement of the electrical currents generated by the Na+/Ca2+ exchanger.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from guinea-pig hearts.

-

Pipette Solution (Intracellular): Contains a known concentration of Na+ and a Ca2+ buffer (e.g., EGTA) to control the intracellular Ca2+ concentration.

-

External Solution (Extracellular): Contains physiological concentrations of ions. The NCX current is induced by rapidly switching to a solution containing a high concentration of extracellular Ca2+.

-

Voltage Clamp: The membrane potential of the myocyte is clamped at a holding potential (e.g., -80 mV).

-

Current Recording: The current generated by the exchanger is recorded in response to changes in the extracellular Ca2+ concentration.

-

Inhibitor Application: After establishing a stable baseline NCX current, this compound is added to the external solution to measure its inhibitory effect.

Measurement of Na+-dependent Ca2+ Uptake

This assay measures the influx of radioactive 45Ca2+ into cells or vesicles, which is mediated by the reverse mode of the NCX.

Methodology:

-

Cell/Vesicle Loading: Cells or isolated membrane vesicles are pre-loaded with Na+ by incubation in a high-Na+ medium.

-

Initiation of Uptake: The Na+-loaded cells/vesicles are rapidly diluted into a medium containing 45Ca2+ and low Na+. This creates an outward Na+ gradient that drives the reverse mode of the NCX, leading to 45Ca2+ uptake.

-

Incubation with Inhibitor: The assay is performed in the presence and absence of various concentrations of this compound to determine its IC50 value.

-

Termination and Measurement: The uptake is stopped at specific time points by rapid filtration and washing. The amount of 45Ca2+ accumulated inside the cells/vesicles is quantified using a scintillation counter.

Workflow for Na+-dependent 45Ca2+ Uptake Assay.

Conclusion

This compound is a cornerstone molecule for the study of Na+/Ca2+ exchanger function and a lead compound for the development of therapeutics targeting calcium overload pathologies. Its high potency and selectivity are attributed to specific interactions with a well-defined binding pocket within the transmembrane domain of the NCX1 protein. While the full scope of its structure-activity relationship awaits the synthesis and evaluation of a broader range of analogs, the current data provides a strong foundation for future medicinal chemistry efforts. The experimental protocols detailed herein offer standardized methods for the evaluation of novel NCX inhibitors. Further research into the SAR of this compound will undoubtedly pave the way for the design of next-generation NCX modulators with improved pharmacokinetic and pharmacodynamic properties.

References

- 1. This compound: a novel sodium-calcium exchange inhibitor with cardioprotective properties. | Semantic Scholar [semanticscholar.org]

- 2. This compound: a novel sodium-calcium exchange inhibitor with cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular determinants of Na+/Ca2+ exchange (NCX1) inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A selective inhibitor of Na+/Ca2+ exchanger, this compound, preserves cardiac function and high-energy phosphates against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of SEA0400 studies

An In-depth Technical Guide to SEA0400: A Selective Na+/Ca2+ Exchanger (NCX) Inhibitor

Introduction

This compound, chemically known as 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a potent and highly selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] The NCX is a critical plasma membrane transporter responsible for maintaining calcium homeostasis in various cell types by exchanging three sodium ions (Na+) for one calcium ion (Ca2+).[3][4] Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ from the cell. However, under pathological conditions such as ischemia-reperfusion injury, the exchanger can operate in the "reverse mode," leading to a detrimental influx of Ca2+.[5] this compound's ability to selectively block this exchanger has made it a valuable pharmacological tool for studying the role of NCX in cellular physiology and a promising therapeutic candidate for conditions associated with calcium overload, including cardiac and cerebral ischemia.[1][5][6]

Mechanism of Action

This compound exerts its inhibitory effect by binding directly to the transmembrane domain of the NCX protein.[3][4] Structural studies have revealed that this compound binding stabilizes the exchanger in an inward-facing conformation.[3][7][8] This stabilization traps the transporter, preventing the conformational changes necessary for ion exchange and effectively blocking both the forward and reverse modes of operation.[7][8]

The binding of this compound is strongly linked to the Na+-dependent inactivation state of the exchanger.[3][4][8] By locking NCX1 in the inward-facing state, this compound facilitates the formation of an "inactivation assembly," which further stabilizes the inhibitor's binding and enhances its inhibitory effect.[3][7][8] This mechanism explains the high potency and selectivity of the compound. Studies have shown that this compound has negligible affinity for other ion channels (including L-type Ca2+ channels, Na+ channels, K+ channels), transporters, and various receptors at concentrations where it potently inhibits NCX.[1][2][6]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across numerous studies. The following tables summarize these key findings.

Table 1: In Vitro Inhibitory Potency of this compound on NCX

| Cell/Tissue Type | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Cultured Rat Neurons | IC50 | 33 | [9] |

| Cultured Rat Astrocytes | IC50 | 5.0 | [9] |

| Cultured Rat Microglia | IC50 | 8.3 | [9] |

| Mouse Ventricular Myocytes (Inward NCX Current) | EC50 | 31 | [10] |

| Mouse Ventricular Myocytes (Outward NCX Current) | EC50 | 28 | [10] |

| Guinea-Pig Ventricular Myocytes | EC50 | 30 - 40 | [6] |

| Cortical Neurons (NMDAR Current Inhibition) | IC50 | 27 |[11] |

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration Tested | Reference |

|---|---|---|---|

| L-type Ca2+ Channels | No significant effect | 1 µM | [6] |

| Na+ Channels | No significant effect | 1 µM | [6] |

| Inwardly Rectifying K+ Channels | No significant effect | 1 µM | [6] |

| Delayed Rectifier K+ Channels | No significant effect | 1 µM | [6] |

| Norepinephrine Transporter | Negligible affinity | Not specified | [1][2] |

| 14 Other Receptors | Negligible affinity | Not specified | [1][2] |

| Na+/H+ Exchanger | No effect | Not specified | [1][2] |

| Na+,K+-ATPase | No effect | Not specified | [1][2] |

| Ca2+-ATPase | No effect | Not specified |[1][2] |

Table 3: In Vivo Protective Effects of this compound

| Animal Model | Condition | Effect | Reference |

|---|---|---|---|

| Rat | Transient Middle Cerebral Artery Occlusion | Reduced infarct volumes in cortex and striatum | [1][2] |

| Mouse | Myocardial Ischemia-Reperfusion | Reduced Ca2+ overload | [10] |

| Rabbit | Drug-Induced Long QT Syndrome | Suppressed Torsades de Pointes (TdP) | [12] |

| Rat | Manganese-Enhanced MRI (Heart) | Altered Mn2+ induced T1 changes, indicating NCX inhibition |[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in this compound studies.

Protocol 1: Measurement of Intracellular Ca2+ Using Fura-2 AM

This method is widely used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NCX inhibition.

Methodology:

-

Cell Culture: Plate cells (e.g., astrocytes, neurons, or cardiomyocytes) on coverslips or in multi-well plates.

-

Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (like HBSS) at 37°C for 30-60 minutes. Pluronic F-127 is often included to aid dye dispersion.[14]

-

Washing: Wash the cells with buffer to remove extracellular Fura-2 AM.[14]

-

Baseline Measurement: Mount the cells on a fluorescence microscope or place the plate in a microplate reader. Measure the ratio of fluorescence emission (~510 nm) when excited at two alternating wavelengths: ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).[14]

-

Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Recording: Continuously record the 340/380 fluorescence ratio to monitor changes in [Ca2+]i.

-

Calibration: At the end of the experiment, sequentially add a Ca2+ ionophore (e.g., ionomycin) to determine maximum fluorescence (Rmax) and a Ca2+ chelator (e.g., EGTA) to determine minimum fluorescence (Rmin) for calibration.[14]

Protocol 2: Whole-Cell Patch-Clamp for Measuring NCX Current

This electrophysiological technique allows for the direct measurement of the current generated by the Na+/Ca2+ exchanger (INCX).

Methodology:

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an intracellular solution containing a specific, buffered Ca2+ concentration.[14]

-

Cell Isolation: Isolate single cells (e.g., ventricular myocytes) for recording.

-

Giga-seal Formation: Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.[14]

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[14]

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage ramps or steps to elicit and measure both inward and outward NCX currents.[14][15]

-

Baseline Recording: Record stable baseline NCX currents. To isolate INCX, other currents are often blocked pharmacologically (e.g., with nifedipine for L-type Ca2+ channels).

-

This compound Application: Perfuse the cell with an extracellular solution containing this compound.[14]

-

Inhibition Measurement: Continue recording to measure the degree of inhibition of the NCX current. A full block is often confirmed by applying NiCl2 (a non-specific NCX blocker) at the end.[15]

Therapeutic Potential and Applications

The ability of this compound to inhibit NCX, particularly the reverse mode activated during ischemia, positions it as a promising agent for cytoprotection.

-

Neuroprotection: In models of cerebral ischemia, this compound reduces infarct size by preventing the massive Ca2+ influx that triggers excitotoxicity and cell death pathways.[1][2] It attenuates the production of reactive oxygen species (ROS) and DNA damage in neural cells.[1]

-

Cardioprotection: In the heart, reverse mode NCX is a major contributor to Ca2+ overload during ischemia-reperfusion, leading to arrhythmias and cell death.[5][6] this compound has been shown to reduce this Ca2+ overload, mitigate reperfusion injury, and suppress arrhythmias in various animal models.[10][16][17] Its effects on proarrhythmia can depend on the baseline NCX expression level, suggesting a nuanced therapeutic window.[17][18]

Conclusion

This compound is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger, making it an invaluable research tool for elucidating the multifaceted roles of NCX. Its mechanism of action, centered on stabilizing an inactivated state of the transporter, provides a clear basis for its efficacy. Extensive in vitro and in vivo data demonstrate its potential to protect against cellular damage caused by Ca2+ overload, particularly in the context of cardiac and cerebral ischemia-reperfusion injuries. While further clinical investigation is required, the pharmacological profile of this compound highlights NCX inhibition as a promising therapeutic strategy for a range of ischemic and neurodegenerative disorders.

References

- 1. This compound, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 [elifesciences.org]

- 4. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 | eLife [elifesciences.org]

- 5. This compound: a novel sodium-calcium exchange inhibitor with cardioprotective properties. | Semantic Scholar [semanticscholar.org]

- 6. Effect of this compound, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound, a novel Na+/Ca2+ exchanger inhibitor, reduces calcium overload induced by ischemia and reperfusion in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Selective inhibitor of sodium-calcium exchanger, this compound, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants [frontiersin.org]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Inhibition of the sodium-calcium exchanger via this compound altered manganese-induced T1 changes in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. ahajournals.org [ahajournals.org]

- 17. Frontiers | The Effects of this compound on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models [frontiersin.org]

- 18. The Effects of this compound on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

SEA0400 Target Validation in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of SEA0400, a potent and selective inhibitor of the sodium-calcium exchanger (NCX), specifically within the context of cardiac myocytes. We will delve into its mechanism of action, present quantitative data on its efficacy and selectivity, outline detailed experimental protocols for its characterization, and visualize key concepts through signaling pathway and workflow diagrams.

Introduction to this compound and its Primary Target: The Na+/Ca2+ Exchanger (NCX)

The cardiac Na+/Ca2+ exchanger (NCX1) is a critical sarcolemmal protein responsible for maintaining intracellular calcium homeostasis.[1] It is an electrogenic transporter, exchanging three sodium ions (Na+) for one calcium ion (Ca2+).[2] Under normal physiological conditions, its primary role is to extrude Ca2+ from the myocyte during diastole (forward mode), contributing to cardiac relaxation.[1] However, under pathophysiological conditions such as myocardial ischemia and reperfusion, the reverse mode of NCX can be activated, leading to Ca2+ influx and subsequent cellular injury.[1][3]

This compound (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) is a small molecule inhibitor of NCX that has shown promise in preclinical models of cardiac ischemia-reperfusion injury.[1][3][4] Its high potency and selectivity for NCX make it a valuable pharmacological tool for studying the role of this exchanger in cardiac physiology and pathology, as well as a potential therapeutic agent.[5][6][7]

Quantitative Data on this compound Efficacy and Selectivity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on NCX and its selectivity against other ion channels in cardiac myocytes.

Table 1: Potency of this compound in Inhibiting the Na+/Ca2+ Exchanger (NCX)

| Preparation | Species | Method | Parameter | Value (nM) | Reference |

| Ventricular Myocytes | Guinea Pig | Patch Clamp | EC50 (inward current) | 40 | [5] |

| Ventricular Myocytes | Guinea Pig | Patch Clamp | EC50 (outward current) | 32 | [5] |

| Ventricular Myocytes | Mouse | Patch Clamp | EC50 (inward current) | 31 | [8] |

| Ventricular Myocytes | Mouse | Patch Clamp | EC50 (outward current) | 28 | [8] |

| Cardiac Sarcolemmal Vesicles | Canine | 45Ca2+ Uptake | IC50 | 90 | [4][9] |

| Cardiomyocytes | Rat | 45Ca2+ Uptake | IC50 | 92 | [4][9] |

| Cultured Neurons | Rat | NCX Activity | IC50 | 33 | [9] |

| Astrocytes | Rat | NCX Activity | IC50 | 5 | [9] |

| Microglia | Rat | NCX Activity | IC50 | 8.3 | [9] |

Table 2: Selectivity of this compound for NCX Over Other Myocardial Ion Currents

| Ion Current | Species | This compound Concentration (μM) | Inhibition (%) | Reference |

| L-type Ca2+ current | Guinea Pig | 1 | No significant effect | [5] |

| Inwardly rectifying K+ current | Guinea Pig | 1 | No significant effect | [5] |

| Delayed rectifier K+ current | Guinea Pig | 1 | No significant effect | [5] |

| Na+ current | Guinea Pig | 1 | No significant effect | [5] |

| L-type Ca2+ current | Guinea Pig | 10 | 22.7 | [5] |

| Inwardly rectifying K+ current | Guinea Pig | 10 | 12.3 | [5] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly binding to and inhibiting the NCX protein. Recent structural studies have revealed that this compound stabilizes the exchanger in an inward-facing, inactivated state, thereby blocking the conformational changes required for ion transport.[6][7] This inhibition of NCX has significant downstream consequences on intracellular Ca2+ handling and cellular function.

Signaling Pathway of this compound Action in Cardiac Myocytes

Caption: this compound inhibits NCX, preventing Ca2+ overload during ischemia/reperfusion.

Experimental Protocols for Target Validation

Validating the target of this compound in cardiac myocytes involves a series of electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Measuring NCX Current

This protocol is designed to isolate and measure the NCX current (I_NCX) in single ventricular myocytes and assess the inhibitory effect of this compound.

Cell Preparation:

-

Isolate ventricular myocytes from the desired species (e.g., guinea pig, mouse, rat) using enzymatic digestion with collagenase and protease.

-

Store the isolated myocytes in a Ca2+-free solution at room temperature and use within 8-12 hours.

Electrophysiological Recording:

-

Use an amplifier and data acquisition system for whole-cell patch-clamp recordings.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

Pipette Solution (in mM): 120 Cs-glutamate, 20 TEA-Cl, 10 HEPES, 5 MgATP, 10 EGTA, pH adjusted to 7.2 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2, pH adjusted to 7.4 with NaOH. To block other currents, add nifedipine (10 µM) to block L-type Ca2+ channels and ouabain (10 µM) to inhibit the Na+/K+ pump.

-

Establish a whole-cell configuration and hold the myocyte at a holding potential of -40 mV.

-

Apply a ramp voltage protocol (e.g., from +60 mV to -120 mV over 500 ms) to elicit I_NCX.

-

To isolate I_NCX, record the current before and after the application of a high concentration of a non-specific NCX blocker (e.g., 5 mM NiCl2) or by replacing external Na+ with Li+. The Ni2+-sensitive or Na+-dependent current is considered to be I_NCX.

-

To test the effect of this compound, perfuse the cell with the external solution containing various concentrations of this compound and record I_NCX.

Data Analysis:

-

Measure the peak inward and outward I_NCX at specific voltages (e.g., -120 mV and +60 mV).

-

Construct a dose-response curve by plotting the percentage inhibition of I_NCX against the concentration of this compound.

-

Fit the data with the Hill equation to determine the EC50 value.

Measurement of Intracellular Ca2+ Transients

This protocol uses fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to electrical stimulation and to assess the effect of this compound.

Cell Preparation and Dye Loading:

-

Isolate ventricular myocytes as described above.

-

Incubate the myocytes with a fluorescent Ca2+ indicator such as Fura-2 AM (5 µM) or Indo-1 AM (5 µM) for 20-30 minutes at room temperature in the dark.

-

Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.

Fluorescence Measurement:

-

Mount the dye-loaded myocytes on the stage of an inverted microscope equipped for fluorescence imaging.

-

Superfuse the cells with a Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose, pH 7.4).

-

Electrically stimulate the myocytes at a fixed frequency (e.g., 1 Hz) using platinum field electrodes.

-

Record the fluorescence emission (e.g., at 510 nm for Fura-2 with excitation at 340 and 380 nm).

-

After establishing a baseline of stable Ca2+ transients, perfuse the cells with Tyrode's solution containing this compound at the desired concentration.

-

Continue recording to observe the effect of this compound on the amplitude and kinetics of the Ca2+ transients.

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to represent the relative [Ca2+]i.

-

Measure the amplitude, time to peak, and decay rate of the Ca2+ transients before and after the application of this compound.

-

Statistically compare the parameters to determine the significance of this compound's effect.

Experimental Workflow for Assessing Cardioprotection in an Ischemia-Reperfusion Model

Caption: Workflow for evaluating this compound's cardioprotective effects in an ex vivo heart model.

Off-Target Effects and Pro-Arrhythmic Potential

While this compound is highly selective for NCX at concentrations effective for inhibiting the exchanger, some off-target effects have been reported at higher concentrations.[5] For instance, at 10 µM, this compound can cause a modest inhibition of the L-type Ca2+ current and the inwardly rectifying K+ current.[5]

Furthermore, the inhibition of NCX, a key player in Ca2+ extrusion, can lead to an increase in intracellular Ca2+ levels. While this can have a positive inotropic effect, it can also create a substrate for arrhythmias.[2][10] Some studies have reported pro-arrhythmic effects of this compound, particularly in models with reduced NCX expression where further inhibition can lead to Ca2+ overload.[10] Conversely, in conditions of increased NCX expression, such as in heart failure, this compound has demonstrated anti-arrhythmic properties by reducing the occurrence of spontaneous Ca2+ release events.[2][10]

Logical Framework for Target Validation

The validation of this compound as a specific NCX inhibitor in cardiac myocytes follows a logical progression of experiments designed to demonstrate its direct interaction with the target and the functional consequences of this interaction.

Caption: Logical flow for the validation of this compound as a specific NCX inhibitor.

Conclusion

This compound has been extensively validated as a potent and highly selective inhibitor of the Na+/Ca2+ exchanger in cardiac myocytes. Its ability to modulate intracellular Ca2+ handling provides a powerful tool for investigating the role of NCX in both normal cardiac function and in pathological states. While its therapeutic potential is promising, particularly in the context of ischemia-reperfusion injury, careful consideration of its potential pro-arrhythmic effects is warranted. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and targeting the cardiac Na+/Ca2+ exchanger.

References

- 1. This compound: a novel sodium-calcium exchange inhibitor with cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Effects of this compound on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models [frontiersin.org]

- 3. A selective inhibitor of Na+/Ca2+ exchanger, this compound, preserves cardiac function and high-energy phosphates against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of this compound, a novel and selective inhibitor of the Na+/Ca2+ exchanger, on myocardial ischemia-reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural mechanisms of PIP2 activation and this compound inhibition in human cardiac sodium-calcium exchanger NCX1 [elifesciences.org]

- 8. This compound, a novel Na+/Ca2+ exchanger inhibitor, reduces calcium overload induced by ischemia and reperfusion in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SEA 0400 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 10. The Effects of this compound on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

role of SEA0400 in modulating intracellular calcium

An In-depth Technical Guide on the Role of SEA0400 in Modulating Intracellular Calcium

Executive Summary

Intracellular calcium (Ca2+) is a ubiquitous second messenger crucial for a myriad of cellular processes. The precise regulation of its concentration is vital for normal cell function, and dysregulation is implicated in numerous pathologies. The sodium-calcium exchanger (NCX) is a key plasma membrane protein responsible for maintaining Ca2+ homeostasis, particularly in excitable cells such as cardiomyocytes and neurons. This compound, a potent and selective inhibitor of the NCX, has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of this exchanger. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its quantitative effects on intracellular Ca2+ dynamics, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of calcium signaling, cardiovascular disease, and neurobiology.

Introduction to this compound and its Mechanism of Action

This compound, with the chemical name 2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline, is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger.[1][2][3][4][5] The NCX operates bidirectionally, mediating the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). The direction of transport is dictated by the electrochemical gradients of Na+ and Ca2+ across the plasma membrane.

-

Forward Mode (Ca2+ Efflux): Under normal physiological conditions, the NCX primarily operates in the forward mode, extruding Ca2+ from the cell to maintain low intracellular Ca2+ concentrations.[6]

-

Reverse Mode (Ca2+ Influx): In certain pathophysiological states, such as ischemia-reperfusion injury, intracellular Na+ concentration can rise, causing the NCX to operate in the reverse mode, leading to a detrimental influx of Ca2+.[5]

This compound exerts its effect by binding to the NCX protein, thereby inhibiting its transport activity.[1][2][3][7][8] This inhibition can have profound effects on intracellular Ca2+ levels. By blocking the forward mode, this compound can lead to an increase in intracellular Ca2+ under baseline conditions.[8] Conversely, by inhibiting the reverse mode, it can prevent the pathological Ca2+ overload associated with conditions like ischemia.[9][10][11][12] Notably, studies have shown that this compound is highly selective for the NCX, with negligible effects on other ion channels and transporters at concentrations where it effectively inhibits the NCX.[1][3][13]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the inhibitory potency of this compound and its effects on intracellular calcium and cellular function.

Table 1: Inhibitory Potency of this compound on the Na+/Ca2+ Exchanger (NCX)

| Cell/Tissue Type | Parameter | Value (nM) | Reference(s) |

| Cultured Rat Neurons | IC50 | 33 | [1][3][7] |

| Cultured Rat Astrocytes | IC50 | 5.0 | [1][2][3][7] |

| Cultured Rat Microglia | IC50 | 8.3 | [1][2][3][7] |

| Canine Cardiac Sarcolemmal Vesicles | IC50 | 90 | [2] |

| Rat Cardiomyocytes | IC50 | 92 | [2] |

| Mouse Ventricular Myocytes | EC50 (inward NCX current) | 31 | [10] |

| Mouse Ventricular Myocytes | EC50 (outward NCX current) | 28 | [10] |

Table 2: Effects of this compound on Intracellular Calcium ([Ca2+]i) and Cellular Function

| Experimental Model | Effect of this compound | Quantitative Change | Reference(s) |

| Mouse Ventricular Myocytes (Ischemia/Reperfusion) | Reduction in [Ca2+]i increase | Significantly blocked the increase in [Ca2+]i | [10] |

| Murine Cardiomyocytes (WT and hetKO) | Increase in Ca2+ transient amplitude | 126.3 ± 6.0% to 140.6 ± 12.8% of basal | [6] |

| Canine Ventricular Myocytes | No significant change in diastolic [Ca2+]i | - | [14] |

| Canine Ventricular Papillary Muscles | Decrease in Early Afterdepolarization (EAD) amplitude | From 26.6 ± 2.5 mV to 14.8 ± 1.8 mV (1 µM) | [15] |

| Canine Purkinje Fibers | Decrease in Delayed Afterdepolarization (DAD) amplitude | From 12.5 ± 1.7 mV to 5.9 ± 1.4 mV (1 µM) | [15] |

| Isolated Rat Cardiomyocytes (Hypoxia) | Reduction in intracellular Ca2+ accumulation | Prevented rapid increase in [Ca2+]i | [12] |

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes a widely used method for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.[16][17][18][19]

Principle: Fura-2 AM is a membrane-permeable dye that is hydrolyzed by intracellular esterases to the Ca2+-sensitive indicator Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+. The ratio of fluorescence intensities at 340 nm and 380 nm excitation (with emission at ~510 nm) is directly proportional to the intracellular Ca2+ concentration, allowing for quantitative measurements that are less susceptible to variations in dye loading and cell thickness.[16][17]

Materials:

-

Fura-2 AM (cell permeant)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127

-

Probenecid (optional, to prevent dye leakage)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Ionomycin

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

-

Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. For the final loading solution, dilute the Fura-2 AM stock in HBSS to a final concentration of 1-5 µM. To aid in dye solubilization, Pluronic® F-127 (0.02-0.05%) can be included. Probenecid (1-2.5 mM) can also be added to the buffer to inhibit anion transporters and reduce dye leakage.

-

Cell Loading: Remove the culture medium and wash the cells with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.[17][18]

-

De-esterification: After loading, wash the cells with HBSS (containing probenecid if used previously) to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.[17][18]

-

Fluorescence Measurement: Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm. Alternatively, use a fluorescence plate reader.[19][20]

-

Experimental Procedure:

-

Record a stable baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-

Record the change in the F340/F380 ratio over time.

-

Stimulate the cells with an agonist if required to induce a calcium response.

-

-

Calibration (optional): To convert the fluorescence ratio to absolute Ca2+ concentrations, perform a calibration at the end of the experiment.

-

Add a Ca2+ ionophore like ionomycin (5-10 µM) to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, add a Ca2+ chelator like EGTA (to a final concentration higher than the extracellular Ca2+) to obtain the minimum fluorescence ratio (Rmin).

-

Calculate the intracellular Ca2+ concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.[8][18]

-

Measurement of Na+/Ca2+ Exchanger (NCX) Current using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the direct measurement of NCX currents and the effect of this compound using the whole-cell patch-clamp technique.[8]

Principle: The whole-cell patch-clamp configuration allows for the control of the membrane potential of a single cell while measuring the ionic currents flowing across the cell membrane. By manipulating the intracellular and extracellular ionic compositions, it is possible to isolate and measure the current generated by the NCX.

Materials:

-

Extracellular (bath) solution: Containing defined concentrations of NaCl, CaCl2, and other ions to support cell viability and generate NCX currents.

-

Intracellular (pipette) solution: Containing a known concentration of NaCl and a Ca2+ buffer (e.g., BAPTA or EGTA) to clamp the intracellular Ca2+ concentration.

-

This compound stock solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation: Isolate single cells from the tissue of interest (e.g., ventricular myocytes) using enzymatic digestion.

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Approach a single cell with the micropipette and form a high-resistance seal (Giga-seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the cell's interior and dialysis of the cell with the pipette solution.

-

-

Current Measurement:

-

Clamp the cell at a holding potential where other voltage-gated channels are largely inactive (e.g., -40 mV to inactivate Na+ and T-type Ca2+ channels).

-

Apply voltage ramps or steps to elicit NCX currents. The direction and magnitude of the current will depend on the membrane potential and the Na+ and Ca2+ gradients.

-

Record the baseline NCX current.

-

-

Application of this compound: Perfuse the bath with the extracellular solution containing this compound at the desired concentration and record the change in the NCX current to determine the inhibitory effect.[10][14]

Visualizations of this compound's Role and Experimental Design

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and the experimental approaches to study it.

Caption: Signaling pathway of the Na+/Ca2+ exchanger and its inhibition by this compound.

Caption: Experimental workflow for measuring [Ca2+]i with Fura-2 AM and this compound.

Caption: Logical relationships of this compound's effects in different cellular states.

Therapeutic Implications and Future Directions

The ability of this compound to selectively inhibit the NCX has positioned it as a valuable compound with significant therapeutic potential in a range of diseases characterized by Ca2+ dysregulation.

-

Cardioprotection: In the context of myocardial ischemia-reperfusion injury, the reverse mode of the NCX is a major contributor to Ca2+ overload, leading to cell death and cardiac dysfunction. This compound has been shown to be cardioprotective by mitigating this Ca2+ overload, improving the recovery of cardiac function, and reducing infarct size in preclinical models.[5][9][11][21][22]

-

Neuroprotection: Similar to the heart, neuronal injury during stroke and other neurodegenerative conditions is often associated with excitotoxicity and Ca2+ overload. The inhibition of NCX by this compound has demonstrated neuroprotective effects by reducing ischemic brain damage.[1][3][23]

-

Anti-arrhythmic Effects: By modulating Ca2+ handling in cardiomyocytes, this compound has shown potential in suppressing arrhythmias. It can reduce the occurrence of both early and delayed afterdepolarizations, which are known triggers for cardiac arrhythmias.[6][15][24][25]

Future research will likely focus on further elucidating the therapeutic window for NCX inhibition, as complete blockade may interfere with normal physiological functions. The development of isoform-specific NCX inhibitors and a deeper understanding of the role of NCX in different subcellular compartments will be crucial for advancing the therapeutic applications of compounds like this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of the Na+/Ca2+ exchanger. Its ability to modulate intracellular Ca2+ by inhibiting the NCX has provided invaluable insights into the role of this transporter in both health and disease. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of Ca2+ signaling and to explore its therapeutic potential in cardiovascular and neurological disorders.

References

- 1. This compound, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SEA 0400 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a novel sodium-calcium exchange inhibitor with cardioprotective properties. | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | The Effects of this compound on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reduction by this compound of myocardial ischemia-induced cytoplasmic and mitochondrial Ca2+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel Na+/Ca2+ exchanger inhibitor, reduces calcium overload induced by ischemia and reperfusion in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Na+/Ca2+ exchange inhibitor this compound limits intracellular Ca2+ accumulation and improves recovery of ventricular function when added to cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Selective inhibition of sodium–calcium exchanger by SEA-0400 decreases early and delayed afterdepolarization in canine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moodle2.units.it [moodle2.units.it]

- 19. hellobio.com [hellobio.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound: a novel sodium-calcium exchange inhibitor with cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cardioprotection without cardiosuppression by this compound, a novel inhibitor of Na+-Ca2+ exchanger, during ischemia and reperfusion in guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Effects of this compound on Ca2+ Transient Amplitude and Proarrhythmia Depend on the Na+/Ca2+ Exchanger Expression Level in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

SEA0400: A Technical Guide to Investigating Neuroprotective Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SEA0400 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating significant neuroprotective effects in various preclinical models of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and key quantitative data related to the use of this compound in neuroprotection research. Detailed methodologies for both in vivo and in vitro studies are presented, alongside a comprehensive summary of its impact on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases and ischemic stroke.

Introduction

Intracellular calcium (Ca2+) dysregulation is a central pathological event in numerous neurodegenerative conditions. The sodium-calcium exchanger (NCX) is a critical plasma membrane protein that regulates intracellular Ca2+ levels by extruding it from the cell. Under pathological conditions, such as ischemia, the reverse mode of NCX can contribute to detrimental Ca2+ overload. This compound has emerged as a highly selective inhibitor of the NCX, particularly the NCX1 isoform, which is predominantly expressed in the brain. Its ability to mitigate Ca2+ overload-induced neuronal damage has positioned it as a valuable tool for investigating neuroprotective pathways and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by inhibiting the reverse mode of the Na+/Ca2+ exchanger, thereby preventing the influx of cytotoxic Ca2+ into neurons. This action is particularly relevant in pathological states where intracellular sodium concentration is elevated, such as during an ischemic event. By blocking this Ca2+ entry pathway, this compound helps to maintain intracellular Ca2+ homeostasis and mitigates the downstream deleterious consequences of calcium overload.

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of specific downstream signaling pathways. A key pathway implicated is the Extracellular signal-regulated kinase (ERK) pathway.

By preventing NCX-mediated Ca2+ influx, this compound attenuates the activation of ERK phosphorylation.[1] This, in turn, leads to a reduction in lipid peroxidation, a major contributor to oxidative stress and neuronal damage.[1] The precise mechanisms linking Ca2+ influx, ERK phosphorylation, and lipid peroxidation are a continuing area of investigation.

Quantitative Data

The potency and efficacy of this compound have been quantified in various experimental models. The following tables summarize key quantitative data for easy comparison.

| Parameter | Cell Type | Value | Reference |

| IC50 | Cultured Rat Astrocytes | 5.0 nM | Tocris Bioscience |

| IC50 | Cultured Rat Microglia | 8.3 nM | Tocris Bioscience |

| IC50 | Cultured Rat Neurons | 33 nM | Tocris Bioscience |

| IC50 | Canine Cardiac Sarcolemmal Vesicles | 90 nM | Tocris Bioscience |

| IC50 | Rat Cardiomyocytes | 92 nM | Tocris Bioscience |

Table 1: In Vitro IC50 Values of this compound for NCX Inhibition.

| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |

| MPTP Mouse Model of Parkinson's Disease | 10 mg/kg, i.p., four times at 2-h intervals | Dopamine levels in the midbrain | This compound counteracted the MPTP-induced decrease. | (Ago et al., 2011) |

| Motor coordination (Rotarod test) | This compound counteracted the MPTP-induced impairment. | (Ago et al., 2011) | ||

| Transient Middle Cerebral Artery Occlusion (MCAO) in Rats | 1 and 3 mg/kg i.v. at occlusion, then 1 and 3 mg/kg/h for 2 h | Infarct volume in cerebral cortex and striatum | This compound dose-dependently reduced infarct volumes. | (Matsuda et al., 2001) |

Table 2: In Vivo Neuroprotective Efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key in vivo and in vitro experiments.

In Vivo: MPTP Mouse Model of Parkinson's Disease

This model is used to investigate the neuroprotective effects of this compound against dopaminergic neurotoxicity.

Materials:

-

Male C57BL/6J mice

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound

-

Saline solution

-

S-methylthiocitrulline (selective neuronal NO synthase inhibitor, as a positive control)

-

Rotarod apparatus

-

Equipment for HPLC analysis of dopamine

-

Equipment for immunohistochemistry (tyrosine hydroxylase antibody)

Protocol:

-

Animal Handling: Acclimatize male C57BL/6J mice for at least one week before the experiment.

-

MPTP Administration: Induce dopaminergic neurotoxicity by administering MPTP at a dose of 10 mg/kg, intraperitoneally (i.p.), four times at 2-hour intervals.[1]

-

This compound Treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) at a specified time before or after the MPTP injections. A dose-response study is recommended to determine the optimal protective concentration.

-

Behavioral Testing: Assess motor coordination using a rotarod test at a designated time point after MPTP administration (e.g., 7 days).

-

Neurochemical Analysis: At the end of the experiment, sacrifice the animals and dissect the midbrain and striatum. Measure dopamine and its metabolite levels using HPLC.

-

Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

In Vitro: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This model simulates ischemic conditions to evaluate the neuroprotective effects of this compound against ischemic neuronal injury.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a suitable neuronal cell line

-

Normal culture medium (e.g., Neurobasal medium with B27 supplement)

-

Glucose-free culture medium

-

This compound

-

Hypoxia chamber (95% N2, 5% CO2)

-

Reagents for assessing cell viability (e.g., Propidium Iodide, LDH assay kit)

-

Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA-AM)

-

Kits for DNA laddering assay

-

Fluorescent nuclear stains (e.g., Hoechst 33342)

Protocol:

-

Cell Culture: Plate primary neurons or a neuronal cell line at an appropriate density and allow them to mature.

-

This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for a specified duration (e.g., 30 minutes) before inducing OGD.

-

Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium. Place the culture plates in a hypoxia chamber for a predetermined period (e.g., 60-90 minutes) to induce ischemic-like injury.

-

Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium (containing this compound for the treated groups) and return the plates to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Quantify cell death using assays such as Propidium Iodide staining and measurement of lactate dehydrogenase (LDH) release into the culture medium.

-

Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA-AM.

-

Apoptosis: Assess DNA laddering using gel electrophoresis and observe nuclear condensation with fluorescent stains like Hoechst 33342.

-

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of NCX in neuronal injury and for exploring novel neuroprotective strategies. Its high potency and selectivity make it an ideal candidate for preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate the therapeutic potential of NCX inhibition in a variety of neurodegenerative and ischemic conditions. Further research into the downstream signaling pathways modulated by this compound will undoubtedly uncover additional targets for therapeutic intervention.

References

SEA0400 as a Probe for NCX Function in Astrocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SEA0400, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), and its application as a research tool to investigate NCX function specifically in astrocytes. This document details the quantitative aspects of this compound's inhibitory action, provides in-depth experimental protocols for its use, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to this compound and NCX in Astrocytes

The sodium-calcium exchanger (NCX) is a critical plasma membrane transporter responsible for maintaining intracellular calcium ([Ca2+]i) and sodium ([Na+]i) homeostasis in various cell types, including astrocytes.[1] In the central nervous system, astrocytes express all three isoforms of NCX (NCX1, NCX2, and NCX3), which are often localized in perisynaptic processes. NCX can operate in two modes: a "forward" mode that extrudes Ca2+ from the cell and a "reverse" mode that allows Ca2+ to enter.